Copper(2+) tetrakis(benzenemethanamine)-
Description
Overview of Copper(II) Coordination Chemistry with Amine Ligands
The interaction of the copper(II) ion (Cu²⁺) with amine ligands—molecules containing a nitrogen atom with a lone pair of electrons—is a cornerstone of coordination chemistry. kaust.edu.sa The Cu²⁺ ion, a d⁹ transition metal, readily acts as a Lewis acid, accepting electron pairs from the nitrogen atoms of amine ligands, which function as Lewis bases. kaust.edu.sa This interaction leads to the formation of coordination complexes with a variety of geometries and coordination numbers, most commonly four, five, or six.
The coordination environment around the copper(II) center in amine complexes is heavily influenced by the nature of the amine. Simple monodentate amines, such as ammonia (B1221849) (NH₃), typically form complexes like the deep blue tetraamminecopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺, which exhibits a tetragonally distorted octahedral geometry. researchgate.net In this structure, four ammonia molecules lie in a square plane around the copper ion, with two water molecules occupying the axial positions at a greater distance. This distortion is a manifestation of the Jahn-Teller effect, a common feature in d⁹ complexes.
The stability of copper(II)-amine complexes is significant. For instance, the addition of ammonia to an aqueous solution of copper(II) ions leads to the displacement of water ligands to form the more stable ammine complexes. researchgate.nettandfonline.com The formation of these complexes is often accompanied by a distinct color change, a characteristic feature used in qualitative analysis. researchgate.netcapes.gov.br
The geometry of the resulting complex can range from square planar to distorted octahedral. For example, in the complex diaquabis(benzylamine)bis(theophyllinato)copper(II), the copper ion is in a trans-octahedral arrangement, coordinated to two benzylamine (B48309) molecules, two theophyllinate anions, and two water molecules. scispace.com In contrast, some copper(II) complexes with bidentate amine ligands, such as N-(3-aminopropyl)benzylamine, can exhibit a distorted square-planar geometry.
Significance of Benzenemethanamine (Benzylamine) as a Ligand in Coordination Chemistry
Benzenemethanamine, commonly known as benzylamine, is a primary amine that serves as an important ligand in coordination chemistry. Its significance stems from the presence of a benzyl (B1604629) group attached to the aminomethyl moiety. This benzyl group introduces a moderate level of steric hindrance compared to simpler amines like ammonia. This steric bulk can influence the number of ligands that can coordinate to a metal center and the resulting geometry of the complex.
While a "tetrakis" complex, implying four benzylamine ligands, is conceivable, the steric demands of the four benzyl groups would likely lead to a crowded coordination sphere. In many documented crystal structures, benzylamine often coordinates to copper(II) in lower ratios, or as part of a mixed-ligand system. For instance, in catena-poly[(benzylamine-κN)-(sorbato-κO)-(μ₂-sorbato-κO,O')-copper(II)], the benzylamine ligand coordinates to the copper center in a 1:1 ratio alongside sorbate (B1223678) ligands, forming a polymeric chain.
The electronic properties of benzylamine are primarily dictated by the electron-donating amino group. The nitrogen atom's lone pair readily forms a coordinate covalent bond with the copper(II) ion. The benzyl group, while not directly involved in coordination, can participate in non-covalent interactions, such as π-stacking, which can help to stabilize the crystal lattice of the complex.
Historical Development of Copper(II)-Amine Complex Research
The study of metal-amine complexes, particularly those of copper(II), played a pivotal role in the development of modern coordination chemistry. Early research in the 18th and 19th centuries was largely descriptive, focusing on the synthesis and color of these compounds. For example, the formation of the intensely blue-colored tetraamminecopper(II) complex upon the addition of ammonia to copper(II) salt solutions was a well-known reaction. researchgate.net
The seminal work of Alfred Werner in the late 19th and early 20th centuries revolutionized the understanding of these compounds. Through his studies on cobalt(III) and other metal ammine complexes, Werner proposed his coordination theory, which introduced the concepts of primary and secondary valencies (now known as oxidation state and coordination number, respectively) and the octahedral geometry of many coordination complexes. This theoretical framework provided the basis for understanding the structure and bonding in copper(II)-amine complexes.
Throughout the 20th century, the development of instrumental techniques such as X-ray crystallography and various spectroscopic methods allowed for the detailed characterization of the structures and properties of these complexes. scispace.com These studies have revealed the diverse range of coordination geometries and the subtle electronic effects that govern the behavior of copper(II)-amine complexes. The investigation of these complexes continues to be an active area of research, driven by their potential applications in catalysis, materials science, and as models for biological systems.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H32CuN4-2 |
|---|---|
Molecular Weight |
488.1 g/mol |
IUPAC Name |
copper;benzylazanide |
InChI |
InChI=1S/4C7H8N.Cu/c4*8-6-7-4-2-1-3-5-7;/h4*1-5,8H,6H2;/q4*-1;+2 |
InChI Key |
QBGBPODNTBJLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Ii Benzylamine Complexes
Direct Synthesis Approaches
Direct synthesis involves the reaction of a copper(II) salt with the benzenemethanamine ligand in a suitable medium. The choice of method significantly influences the crystallinity, morphology, and purity of the resulting complex.
Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline metal-organic frameworks and coordination complexes. These methods involve carrying out the synthesis in a sealed vessel, such as an autoclave, at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals.
For copper(II) benzylamine (B48309) complexes, this approach would involve heating a mixture of a copper(II) salt and benzenemethanamine in a solvent like water (hydrothermal) or an organic solvent like ethanol (B145695) or acetonitrile (B52724) (solvothermal). This process can yield well-defined crystalline structures that may not be accessible through standard solution-phase techniques. researchgate.netresearchgate.net The specific conditions, such as temperature, reaction time, and the solvent system, are critical parameters that must be optimized to control the dimensionality and structure of the resulting framework. researchgate.net
The most common and straightforward method for synthesizing Copper(2+) tetrakis(benzenemethanamine) is through solution-phase reactions. This typically involves mixing a solution of a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) nitrate, with a solution of benzenemethanamine. In aqueous solutions, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. youtube.com Upon the addition of benzenemethanamine, a ligand substitution reaction occurs where the water ligands are replaced by the stronger benzylamine ligands.
Often, adding the amine to the aqueous copper(II) solution initially forms a pale blue precipitate of copper(II) hydroxide. physicsandmathstutor.com However, the addition of excess amine ligand leads to the dissolution of this precipitate and the formation of the deep blue tetraamminecopper(II)-type complex, in this case, [Cu(C₇H₉N)₄]²⁺. youtube.comphysicsandmathstutor.com The crude product can be precipitated from the solution by adding a solvent in which the complex is insoluble.
Obtaining high-purity, single crystals suitable for structural analysis requires specific crystallization techniques following the initial synthesis. nih.gov The choice of solvent is crucial, as its polarity can influence the final structure of the complex.
Table 1: Crystallization Techniques for Copper-Amine Complexes
| Crystallization Method | Description | Key Parameters |
|---|---|---|
| Slow Evaporation | A saturated solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and induces crystallization. | Temperature, solvent choice, rate of evaporation. |
| Slow Cooling | A solution saturated at a high temperature is slowly cooled, decreasing the solubility of the complex and causing it to crystallize. | Cooling rate (e.g., 0.1°C/min), initial and final temperatures. |
| Vapor Diffusion | An antisolvent (a solvent in which the complex is insoluble) is allowed to slowly diffuse as a vapor into a solution of the complex, inducing precipitation. | Choice of solvent/antisolvent pair (e.g., methanol (B129727)/hexane), temperature. |
| Layering | A layer of antisolvent is carefully added on top of a solution of the complex. Crystallization occurs at the interface as the solvents slowly mix. | Solvent/antisolvent pair, concentration gradient. |
Ligand Design and Modification Strategies
The properties of the final copper complex can be fine-tuned by modifying the benzenemethanamine ligand itself before complexation.
The synthesis of substituted benzenemethanamine ligands allows for the introduction of various functional groups onto the aromatic ring. These substituents can alter the electronic and steric properties of the ligand, which in turn influences the coordination geometry, stability, and reactivity of the copper(II) complex. For instance, copper-catalyzed methods have been developed for the enantioselective synthesis of chiral benzylamines from phenols and N-sulfonyl aldimines. nih.gov Other approaches include the copper-catalyzed carboamination of styrenes to produce diverse benzylamine derivatives. nih.gov Furthermore, functionalization of the benzylamine ligand can be achieved through transient C-H functionalization methodologies, which allow for the introduction of groups like sulfonyls onto the ligand backbone. acs.orgchemrxiv.org Such modifications are key in designing ligands for complexes with specific catalytic or material properties. rsc.org
The molar ratio of the copper(II) salt to the benzenemethanamine ligand is a critical factor that dictates the structure of the final product. To form the "tetrakis" complex, where four benzylamine ligands coordinate to a single copper(II) center, a stoichiometric or slight excess of the ligand is required. A molar ratio of 1:4 (Cu²⁺:ligand) is typically employed to ensure full ligand coordination and prevent the formation of complexes with fewer ligands.
Studies on related copper complexes have shown that varying the metal-to-ligand ratio can lead to different products. For example, a 1:1 ratio of copper to ligand may result in dimeric or polymeric structures, whereas a 2:1 or other non-stoichiometric ratio can lead to the formation of mixed-ligand or polynuclear complexes. nih.gov The formation of the desired mononuclear tetrakis complex is favored when the concentration of the ligand is sufficiently high to saturate the coordination sphere of the copper(II) ion. imist.ma In some systems, a ligand-to-metal ratio of 1:3 was found to be optimal for producing the desired product, highlighting the empirical nature of optimizing this parameter. mdpi.com
Table 2: Effect of Metal:Ligand Stoichiometry on Complex Formation
| Cu²⁺:Ligand Ratio | Expected Product | Rationale |
|---|---|---|
| 1:1 | Polymeric or dinuclear complexes, e.g., [Cu(L)X₂]n | Insufficient ligand to saturate the metal center, leading to bridging by anions (X) or ligands. nih.gov |
| 1:2 | Bis-ligand complexes, e.g., [Cu(L)₂X₂] | A common stoichiometry, often resulting in square planar or distorted octahedral geometries. imist.ma |
| 1:4 | Tetrakis-ligand complexes, e.g., [Cu(L)₄]X₂ | Sufficient ligand to fully coordinate the copper(II) ion, favoring the formation of the target complex. |
| > 1:4 (Excess Ligand) | Tetrakis-ligand complexes | Ensures the reaction equilibrium is shifted towards the fully substituted product. physicsandmathstutor.com |
Optimization of Reaction Conditions
Beyond stoichiometry, other reaction conditions must be carefully controlled to maximize the yield and purity of the Copper(2+) tetrakis(benzenemethanamine) complex. These parameters include the choice of solvent, temperature, and pH.
Solvent: The polarity and coordinating ability of the solvent play a significant role. Solvents like methanol may promote the formation of dinuclear species, while acetonitrile can favor mononuclear complexes. In some syntheses, a mixed solvent system, such as acetonitrile/water, has been shown to provide the best conversion rates. researchgate.net
Temperature: Reaction temperature affects the rate of ligand substitution and crystallization. Some syntheses require elevated temperatures, such as refluxing at 82°C, to ensure the reaction goes to completion. However, for other systems, room temperature is sufficient. nih.gov
pH and Base: The pH of the solution can be critical, especially in aqueous media. The formation of copper-amine complexes is often pH-dependent, with specific pH ranges favoring optimal complexation. scispace.com In non-aqueous solvents, the addition of a base may be necessary to deprotonate the ligand or facilitate the reaction. researchgate.net The success of synthesizing certain heteronuclear complexes can depend entirely on the presence of a base like piperidine (B6355638) in the reaction mixture. nih.gov
Copper Salt: The choice of the copper(II) salt can also influence the reaction outcome. Different counter-ions (e.g., bromide, chloride, acetate, nitrate) can affect the solubility and reactivity of the starting materials, leading to variations in reaction conversion and product yield. researchgate.net
Table 3: Example of Reaction Condition Optimization
| Parameter | Variation | Outcome/Yield | Reference |
|---|---|---|---|
| Catalyst/Cu Salt | CuBr₂ | 86% conversion | researchgate.net |
| Cu(OAc)₂ | 62% conversion | researchgate.net | |
| CuCl₂ | 58% conversion | researchgate.net | |
| Solvent | Toluene | 62% yield | researchgate.net |
| Dioxane | 85% yield | researchgate.net | |
| Xylene | 71% yield | researchgate.net | |
| Base | KOtBu | 93% yield | researchgate.net |
| KOH | 82% yield | researchgate.net | |
| Cs₂CO₃ | 66% yield | researchgate.net | |
| Temperature | 80 °C | 93% yield | researchgate.net |
| 100 °C | 93% yield | researchgate.net |
Solvent Effects on Complex Formation and Product Isolation
The solvent in which a complexation reaction occurs is not merely an inert medium but an active participant that can profoundly influence reaction rates, equilibrium positions, and the nature of the isolated product. The solubility of reactants, intermediates, and the final complex, along with the solvent's coordinating ability, polarity, and hydrogen-bonding properties, are all critical factors.
The reaction between primary amines like benzylamine and carbon dioxide, a process relevant to reversible protection strategies in synthesis, demonstrates strong solvent dependency. mdpi.com In protophilic solvents with strong hydrogen-bonding capabilities, such as DMSO and DMF, the reaction exclusively yields the carbamic acid. mdpi.com Conversely, in aprotic solvents like acetonitrile, the reaction product is benzylammonium benzylcarbamate, which precipitates from the solution. mdpi.com
In the synthesis of copper(II) iminocoumarin complexes, the choice of solvent was critical for product isolation and purity. mdpi.com Dimethylformamide (DMF) was initially chosen for its ability to dissolve the ligands; however, in some cases, this led to the hydrolysis of the imine moiety. mdpi.com Consequently, lower boiling point solvents like ethanol or methanol were substituted to mitigate this side reaction and facilitate the isolation of the desired copper(II) complexes. mdpi.com The solubility of the resulting complexes in various polar organic solvents is a key property influenced by the synthetic medium. banglajol.infobanglajol.info
The impact of the solvent on yield and stereoselectivity is also well-documented. In a copper-catalyzed enantioselective aza-Friedel–Crafts reaction to produce chiral benzylamines, changing the solvent from dichloromethane (B109758) (CH₂Cl₂) to 1,2-dichloroethane (B1671644) (DCE) was a key optimization step. nih.gov This change significantly improved the enantiomeric excess of the product from 84% to 94% while maintaining a good yield. nih.gov This highlights the solvent's role in influencing the transition state geometry of the catalytic cycle.
Table 1: Effect of Solvent on a Cu(OTf)₂-Catalyzed Aza-Friedel–Crafts Reaction
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| CH₂Cl₂ | 54 | 84 | nih.gov |
| 1,2-dichloroethane (DCE) | 53 | 94 | nih.gov |
The solvatochromic behavior of some copper(II) complexes, where the color of the solution changes with the solvent, further underscores the interaction between the complex and the solvent molecules. researchgate.netresearchgate.net In solution, weakly bound counter-ions can be displaced by solvent molecules, leading to changes in the coordination sphere of the copper ion and, consequently, its d-d absorption bands. researchgate.netresearchgate.net
Temperature and pH Control in Synthesis
Temperature and pH are fundamental parameters that govern the speciation, composition, and structure of copper(II) amine complexes in solution. Precise control over these factors is essential to target the synthesis of specific monomeric, dimeric, or polymeric structures.
The influence of pH is particularly pronounced. The coordination behavior of ligands with multiple protonation sites, such as adenine (B156593), is highly pH-dependent. banglajol.infobanglajol.info In the synthesis of copper(II)-adenine complexes, varying the pH of the aqueous solution leads to distinctly different products. At pH 5, the adenine acts as a cation, forming [Cu(adeninium)Cl₃]. banglajol.infobanglajol.info At neutral pH (pH 7), a neutral adenine ligand coordinates to form [Cu(adenine)(H₂O)Cl₂]. banglajol.infobanglajol.info In an alkaline environment (pH 8), adenine deprotonates to act as an anion, yielding [Cu(H₂O)₂(adeninato)₂]. banglajol.infobanglajol.info
A similar strong pH dependence is observed in the synthesis of copper(II) complexes with benzimidazole. researchgate.net At a moderately acidic pH of 4.5–5.5, dimeric compounds are formed. researchgate.net However, if the pH is raised to above 8, a polymeric structure, (Cu(OH)L)n, is formed, regardless of the initial reactant ratio. researchgate.net The transition between these forms is driven by the deprotonation of ligand or coordinated water molecules. Studies on the interaction of Cu(II) with polyphenols also show that complexation dominates at alkaline pH, whereas polymeric species are prevalent in the pH range of 4–8. nih.gov
Table 2: Influence of pH on the Composition of Copper(II)-Adenine Complexes
| pH | Adenine Ligand Form | Complex Composition | Reference |
|---|---|---|---|
| 5 | Cationic (Adeninium) | [Cu(adeninium)Cl₃] | banglajol.infobanglajol.info |
| 7 | Neutral | [Cu(adenine)(H₂O)Cl₂] | banglajol.infobanglajol.info |
| 8 | Anionic (Adeninato) | [Cu(H₂O)₂(adeninato)₂] | banglajol.infobanglajol.info |
Temperature also plays a crucial role. While many complexation reactions are run at room temperature, elevated temperatures are often required to dissolve reactants or overcome activation barriers. mdpi.comnih.gov For instance, in the synthesis of certain copper(II) iminocoumarin complexes, ligands were dissolved at 40 °C or 80 °C before the reaction was carried out at room temperature. mdpi.com In other cases, temperature is a key variable for optimizing selectivity. For the copper-catalyzed synthesis of chiral benzylamines, room temperature was found to be optimal for achieving high enantioselectivity while maintaining a practical yield. nih.gov Furthermore, thermal analysis shows that some dimeric copper complexes can be converted to their monomeric forms at high temperatures, around 200°C. researchgate.net
Template Synthesis Approaches for Macrocyclic and Polymeric Copper(II) Amine Complexes
Template synthesis is a powerful strategy for constructing complex macrocyclic and polymeric architectures that are otherwise difficult or impossible to obtain through direct synthesis. In this approach, a metal ion, such as Cu(II), acts as a template, organizing and holding reactive precursor molecules in a specific orientation that favors a desired cyclization or polymerization reaction.
The Cu(II) ion is particularly effective as a template for the synthesis of Schiff base macrocycles, which are often formed via the condensation of a dialdehyde (B1249045) with a diamine. acs.orgnih.gov The reaction of N,N′-dimethyl-N,N′-trimethylenedi(3-aminomethyl-5-methylsalicylaldehydato)copper(II) with 1,3-diaminopropane, for example, yields both a [1+1] condensation product (a dinucleating macrocycle) and a [2+2] condensation product (a tetranuclear macrocyclic complex). oup.com The metal ion pre-organizes the reactants, facilitating the intramolecular ring-closing step over intermolecular polymerization.
Stepwise template reactions, which use different metal ions in sequential stages, can be employed to create unsymmetrical macrocycles. psu.edu This method allows for the controlled construction of complex structures with dissimilar coordination sites. psu.edu The resulting macrocyclic complexes can be dinuclear or polynuclear, with the copper ions often bridged by phenolic oxygen atoms from the ligand backbone. nih.govoup.com
This templating effect is not limited to discrete macrocycles; it is also used to construct coordination polymers. One-dimensional (1D) polymeric copper(II) complexes have been synthesized using hexamine ligands, where bridging groups like chloride or carbonate ions link the copper centers to form various motifs, including zigzag and sigmoid chains. rsc.org Similarly, rigid and flexible ligands have been used in combination to construct copper(II) coordination polymers with varied topologies, such as two-fold interpenetrated 3D networks. researchgate.net
Table 3: Examples of Copper(II) Template Synthesis
| Reactants | Template Ion | Product Type | Example Product | Reference |
|---|---|---|---|---|
| Dialdehyde + Diamine | Cu(II) | [1+1] and [2+2] Macrocycles | Dinuclear and Tetranuclear Complexes | oup.com |
| 2,6-Diformyl-4-methylphenol + Diamines | Cu(II) / Pb(II) | Unsymmetrical Macrocycle | Hetero-binuclear Complexes | psu.edu |
| Hexamine Ligands + Cu(II) Salts | Cu(II) | 1D Coordination Polymer | Zigzag and Sigmoid Chains | rsc.org |
| 4,4′-bipyridine + Dicarboxylic Acids | Cu(II) | 3D Coordination Polymer | Interpenetrated pcu topological net | researchgate.net |
Compound Index
Structural Elucidation and Coordination Geometries of Copper Ii Benzylamine Complexes
Single Crystal X-ray Diffraction Studies
In complexes of the type [Cu(amine)₄]²⁺, the copper(II) center typically exhibits a coordination number of five or six. The four nitrogen atoms of the amine ligands form a square planar base around the copper ion. wikipedia.org Often, one or two solvent molecules or counter-ions will coordinate in the axial positions, leading to a square pyramidal or distorted octahedral geometry, respectively. wikipedia.org
For instance, in the well-characterized tetraamminecopper(II) sulfate (B86663) monohydrate, [Cu(NH₃)₄(H₂O)]SO₄, the copper ion is five-coordinate with a square pyramidal geometry. wikipedia.org The four nitrogen atoms of the ammonia (B1221849) ligands define the equatorial plane, while a water molecule occupies the apical position. wikipedia.org It is anticipated that copper(2+) tetrakis(benzenemethanamine) would adopt a similar square planar or square pyramidal geometry, with the benzylamine (B48309) ligands in the equatorial positions. The steric bulk of the benzyl (B1604629) groups may influence the packing in the crystal lattice but is not expected to fundamentally alter the preferred coordination geometry around the copper(II) ion.
The geometry around the copper center in such complexes is rarely ideal. Distortions from perfect square planar, square pyramidal, or octahedral geometries are common and can be quantified by parameters such as the τ value for five-coordinate complexes, which distinguishes between square pyramidal (τ = 0) and trigonal bipyramidal (τ = 1) geometries. adichemistry.com
| Complex | Coordination Number | Geometry |
| [Cu(NH₃)₄(H₂O)]²⁺ | 5 | Square Pyramidal |
| [Cu(NH₃)₆]²⁺ | 6 | Distorted Octahedral |
This table presents common coordination geometries for copper(II) amine complexes.
The bond lengths and angles within the coordination sphere of copper(II) amine complexes are revealing of the electronic and steric interactions at play. In a typical square planar or square pyramidal copper(II) amine complex, the equatorial Cu-N bond lengths are shorter than the axial Cu-L bonds (where L is a solvent molecule or counter-ion).
In the case of [Cu(NH₃)₄(H₂O)]SO₄, the four equatorial Cu-N bond lengths are approximately 210 pm, while the axial Cu-O bond to the water molecule is significantly longer at about 233 pm. wikipedia.org This elongation of the axial bond is a hallmark of the Jahn-Teller effect, which will be discussed in the following section. The N-Cu-N bond angles in the equatorial plane are expected to be close to the ideal 90° for a square planar geometry, though minor deviations occur due to crystal packing forces.
Table of Selected Bond Lengths and Angles for a Representative Copper(II) Amine Complex
| Parameter | Value |
|---|---|
| Equatorial Cu-N bond length | ~210 pm |
| Axial Cu-O bond length | ~233 pm |
| Equatorial N-Cu-N angle | ~90° |
Data is for [Cu(NH₃)₄(H₂O)]SO₄ as a model for copper(II) amine complexes. wikipedia.org
The Jahn-Teller distortion in these complexes typically manifests as a tetragonal elongation, where the two axial bonds are longer than the four equatorial bonds. researchgate.netmdpi.com This is precisely what is observed in the structure of [Cu(NH₃)₄(H₂O)]SO₄, where the axial Cu-O bond is significantly longer than the equatorial Cu-N bonds. wikipedia.org This distortion removes the degeneracy of the eg orbitals, lowering the energy of the complex. While less common, a tetragonal compression, where the axial bonds are shorter than the equatorial bonds, is also possible. The direction of the distortion is not predicted by the theorem itself. researchgate.net The presence and magnitude of the Jahn-Teller distortion are key features in the structural elucidation of copper(II) benzylamine complexes.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
While single-crystal X-ray diffraction provides the most detailed structural information, it requires the growth of suitable single crystals. Powder X-ray diffraction (PXRD) is a complementary technique used to characterize the bulk, polycrystalline material. The PXRD pattern is a fingerprint of the crystalline phase, and it can be used to confirm the phase purity of a synthesized sample.
By comparing the experimental PXRD pattern of a synthesized copper(II) benzylamine complex with a theoretical pattern calculated from single-crystal data (if available), one can verify the identity and purity of the bulk sample. PXRD is also invaluable for studying phase transitions and monitoring solid-state reactions.
Supramolecular Architecture and Intermolecular Interactions
In copper(II) complexes containing amine ligands, hydrogen bonding plays a crucial role in the formation of the supramolecular architecture. The amine (N-H) groups are excellent hydrogen bond donors, while counter-ions (e.g., sulfate, perchlorate) and solvent molecules (e.g., water) can act as hydrogen bond acceptors.
These hydrogen bonds can link the complex cations, anions, and solvent molecules into one-, two-, or three-dimensional networks. libretexts.org For example, in the crystal structure of [Cu(NH₃)₄(H₂O)]SO₄, hydrogen bonds exist between the ammonia ligands, the coordinated water molecule, and the sulfate anions, creating a robust three-dimensional network that contributes to the stability of the crystal lattice. semanticscholar.org The presence of the benzyl group in copper(2+) tetrakis(benzenemethanamine) could also lead to additional π-π stacking interactions between the aromatic rings of adjacent molecules, further influencing the crystal packing.
π-π Stacking Interactions
The nature of these interactions can lead to the formation of one-dimensional (1D) supramolecular structures. For instance, in some mononuclear copper(II) complexes, significant π-π stacking interactions occur between the aromatic parts of the ligands of neighboring units. These interactions can have centroid-to-centroid distances of around 3.81 Å, linking the individual complex molecules into a chain-like assembly nih.gov.
The role of π-π stacking is not limited to creating simple chains; it can also dictate magnetic properties. The stacking arrangement can create pathways for weak anti-ferromagnetic or ferromagnetic coupling between adjacent Cu(II) ions researchgate.net. Theoretical calculations have shown that different types of π-π stacking can lead to varying magnetic couplings within the same crystal structure researchgate.net. The stabilization of reactive species, such as phenoxyl radicals bound to a copper(II) ion, can also be influenced by π-π stacking with other aromatic groups within the complex mdpi.com. The interaction between the π-orbitals of the stacked rings is crucial, and in some cases, can involve a SOMO–SOMO (Singly Occupied Molecular Orbital) interaction mdpi.com.
In the context of coordination polymers, face-to-face π-π stacking interactions between the pyridyl rings of ligands can help arrange 1D coordination polymers into two-dimensional (2D) metal-organic frameworks nih.gov. The orientation of the stacked aromatic groups, whether in a lamellar or herringbone arrangement, can even lead to the formation of different polymorphs with distinct unit cell volumes nih.gov. The stability afforded by these interactions is a key factor in the design and synthesis of functional materials with specific physical properties mdpi.com.
Formation of Coordination Polymers and Frameworks (1D, 2D)
Copper(II) ions readily form coordination polymers with appropriate bridging ligands, including those containing benzylamine. These polymers can extend in one, two, or three dimensions, creating diverse structural motifs. The dimensionality of the resulting framework is highly dependent on the coordination mode of the metal ion and the nature of the ligands.
One-Dimensional (1D) Coordination Polymers: A notable example involves a 1D copper(II) coordination polymer incorporating both a sorbate (B1223678) anion and a benzylamine molecule. In this structure, dinuclear copper units are connected by sorbate anions, forming a neutral chain researchgate.netresearchgate.net. The benzylamine molecule coordinates to the copper atom, and the resulting chains are further stabilized by hydrogen bonds between the amine group of the benzylamine and carboxylate oxygen atoms of the sorbate ligands researchgate.net. The bridging nature of ligands is a common strategy for constructing 1D polymers. For example, bis-bidentate ligands and bridging chloride ions have been used to create one-dimensional polymers of copper(II) nih.gov.
Two-Dimensional (2D) Coordination Polymers: The extension from 1D chains to 2D sheets can be achieved through various interactions. In some cases, 1D chains formed through covalent bridges can be further linked into 2D frameworks via non-covalent interactions like π-π stacking nih.gov. In other instances, the ligands themselves can bridge multiple metal centers in different directions to form a 2D network. For example, complexes where copper atoms are bridged by both organic ligands and anions like chlorine can form two-dimensional coordination polymers nih.gov. The synthesis of 2D coordination polymers often involves ligands capable of multiple coordination modes, leading to intricate network topologies mdpi.comrsc.org.
The table below summarizes examples of copper(II) coordination polymers, highlighting the ligands involved and the resulting dimensionality.
| Complex Type | Bridging Ligands | Ancillary Ligands | Dimensionality | Ref. |
| catena-poly[(benzylamine-κN)-(sorbato-κO)-(μ2-sorbato-κO,O′)-copper(II)] | Sorbate | Benzylamine | 1D | researchgate.netresearchgate.net |
| Cu(2)Cl(4)(bppz) | 2,5-bis(2-pyridyl)pyrazine (bppz), Chloride | None | 2D | nih.gov |
| [Cu(Pya)(NO3)2] | Picoline amide (Pya) | Nitrate | 1D | mdpi.com |
| [Cu(Pyc)(Tfa)] | Pyrazine 2-amide (Pyc) | Trifluoroacetate (Tfa) | 2D | mdpi.com |
| [Cu(6mna)]n | 6-mercaptonicotinic acid (H6mna) | None | 2D | rsc.org |
Nuclearity of Copper(II) Benzylamine Complexes (e.g., Mononuclear, Dinuclear, Polynuclear)
The nuclearity of a coordination complex refers to the number of metal centers present in a single discrete molecule. Copper(II) complexes with benzylamine and related ligands exhibit a range of nuclearities, from simple mononuclear species to more complex dinuclear and polynuclear structures.
Mononuclear Complexes: In mononuclear copper(II) complexes, a single copper ion is coordinated by one or more ligands. These are the most common type of structure. The coordination geometry around the central copper(II) ion in these complexes can vary significantly, including square planar, square pyramidal, and distorted octahedral geometries nih.govnih.govgdcchinturu.ac.in. For example, a mononuclear copper(II) complex with mixed ligands can adopt a distorted square-pyramidal geometry, with the ligands occupying both basal and apical positions nih.gov. Another study describes a mononuclear hydrated structure where a Schiff base ligand acts in a tridentate fashion, with a water molecule completing the coordination sphere nih.gov. The specific geometry is influenced by the steric and electronic properties of the ligands involved.
Dinuclear Complexes: Dinuclear complexes contain two copper(II) centers within a single molecule. These metal centers can be bridged by atoms from the ligands or by ancillary bridging groups like hydroxo (OH⁻) or chloro (Cl⁻) ions. The distance between the two copper centers is an important structural parameter. For instance, a dinuclear copper(II) complex with a macrocyclic Schiff base ligand was synthesized, and its structure was confirmed by X-ray crystallography mdpi.com. In another example, two copper centers are bridged by two hydroxo groups, with each copper atom being 5-coordinated ijcce.ac.ir. The formation of dinuclear versus mononuclear complexes can sometimes depend on subtle changes in the ligand structure rsc.org.
Polynuclear Complexes: Polynuclear complexes are characterized by the presence of more than two metal centers. These can exist as discrete clusters or as repeating units in a polymeric chain. A centrosymmetric O-bridged polynuclear copper(II) complex has been prepared where the copper atom is coordinated by ligands to form an octahedral geometry, and these units link to form a polymer nih.gov. Another less common example is a tetranuclear copper(II) complex, which forms an anhydrous metallocyclic structure where the Schiff base ligand acts in a tetradentate fashion to bridge the multiple metal centers nih.gov.
The table below provides a summary of copper(II) complexes with different nuclearities.
| Nuclearity | Example Compound/Class | Key Structural Features | Ref. |
| Mononuclear | [Cu(C7H5O3)(HCO2)(C10H9N3)] | Distorted square-pyramidal geometry with a [N2O3] coordination set. | nih.gov |
| Mononuclear | Glycine-Schiff base copper(II) complex | Tridentate Schiff base ligand with a coordinated water molecule. | nih.gov |
| Mononuclear | [Cu(L)2] (L = thiopseudourea derivative) | trans-N2O2 square-planar coordination geometry. | gdcchinturu.ac.in |
| Dinuclear | Macrocyclic Schiff Base Copper(II) Complex | Two Cu(II) centers within a macrocyclic ligand framework. | mdpi.com |
| Dinuclear | LCu(μ-OH)2CuL2 | Two 5-coordinated copper centers bridged by two hydroxo groups. | ijcce.ac.ir |
| Dinuclear | [Cu(L1)2]2 (L1 = Schiff base ligand) | Dimeric units with a distorted square-pyramidal coordination around each Cu(II). | rsc.org |
| Polynuclear | [CuL2]n (L = deprotonated Schiff base) | Centrosymmetric O-bridged polymer with octahedral Cu(II) centers. | nih.gov |
| Tetranuclear | Glycine-Schiff base copper(II) complex | Anhydrous metallocyclic structure with a tetradentate bridging ligand. | nih.gov |
Spectroscopic Probes for Copper Ii Benzylamine Complexes
Vibrational Spectroscopy
Vibrational spectroscopy serves as a powerful tool for elucidating the structural details of coordination complexes. By analyzing the vibrational modes of the constituent ligands and the metal-ligand bonds, it is possible to infer the coordination environment of the central metal ion.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in understanding the coordination of benzylamine (B48309) to the copper(II) center. The coordination of the amine ligand to the metal ion is typically evidenced by shifts in the vibrational frequencies of the N-H and C-N bonds of the benzylamine ligand, as well as the appearance of new bands corresponding to the Cu-N stretching vibrations.
Upon complexation, the N-H stretching vibrations in the benzylamine ligand, which typically appear in the region of 3300-3500 cm⁻¹, may shift to lower frequencies. This red shift is indicative of the donation of the lone pair of electrons from the nitrogen atom to the copper(II) ion, which weakens the N-H bond. Similarly, the C-N stretching vibration, usually observed around 1200-1350 cm⁻¹, can also experience a shift upon coordination.
A crucial piece of evidence for the formation of the complex is the appearance of new absorption bands in the far-infrared region, typically between 400 and 500 cm⁻¹. These bands are attributed to the stretching vibrations of the newly formed Cu-N bonds. materialsciencejournal.org The position and number of these bands can provide insights into the geometry of the complex. For a square planar D₄h symmetry, a single Cu-N stretching mode is expected to be IR active.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |
| ν(N-H) | 3300-3500 | Shifts to lower frequency upon coordination. |
| δ(N-H) | 1550-1650 | Shift upon coordination indicates nitrogen involvement. |
| ν(C-N) | 1200-1350 | May shift upon complexation. |
| ν(Cu-N) | 400-500 | Appearance confirms coordination of the nitrogen ligand to the copper center. materialsciencejournal.org |
This table presents typical FTIR vibrational frequencies for copper(II)-amine complexes.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR spectroscopy. The selection rules for Raman activity differ from those for IR activity, meaning that some vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum.
Similar to FTIR, shifts in the vibrational modes of the benzylamine ligand upon coordination can be observed in the Raman spectrum. The symmetric Cu-N stretching vibration, which may be weak in the FTIR spectrum, is often strong and readily observable in the Raman spectrum. The analysis of both FTIR and Raman spectra can, therefore, provide a more complete picture of the vibrational properties of the Copper(II) tetrakis(benzenemethanamine) complex and its structure. For instance, in related copper(II) complexes, bands in the 3600 to 3300 cm⁻¹ range are assignable to O-H stretching vibrations, which would be relevant if water molecules were coordinated. researchgate.netethz.ch
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the d-orbital splitting in transition metal complexes, which provides information about the coordination geometry and the nature of the metal-ligand bonding.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of Copper(II) tetrakis(benzenemethanamine) is expected to be characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions.
The d-d transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital of the copper(II) ion. For a d⁹ ion like Cu(II) in a square planar or tetragonally distorted octahedral geometry, a broad, asymmetric absorption band is typically observed in the visible region, generally between 500 and 770 nm. derpharmachemica.comulm.edu This band is often composed of multiple overlapping transitions, such as ²B₁g → ²A₁g, ²B₁g → ²B₂g, and ²B₁g → ²E g. The position and intensity of this band are sensitive to the ligand field strength and the geometry of the complex. For instance, the tetraamminecopper(II) complex, which is electronically similar, has a maximum absorption (λmax) around 610 nm. sielc.com
Charge-transfer (CT) transitions involve the transfer of an electron between the metal ion and the ligands. Ligand-to-metal charge transfer (LMCT) bands are expected at higher energies (in the UV region) and are generally more intense than d-d bands. These transitions involve the promotion of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. The benzylamine ligand itself exhibits absorption maxima at approximately 206 nm and 256 nm. rsc.org Upon complexation, new LMCT bands may appear, or the ligand's own π-π* transitions might be shifted.
| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| d-d | 550 - 750 | 10 - 200 | ²B₁g → ²A₁g, ²B₂g, ²Eg |
| LMCT | 250 - 400 | > 1000 | Ligand → Metal |
| π-π* (ligand) | < 300 | > 5000 | Intraligand transitions |
This table presents typical UV-Vis absorption data for copper(II)-amine complexes.
Diffuse Reflectance Spectroscopy
Diffuse Reflectance Spectroscopy (DRS) is a valuable technique for obtaining electronic spectra of solid samples. The DRS spectrum is often similar to the absorption spectrum measured in solution and provides information about the electronic transitions and the coordination environment of the copper(II) ion in the solid state. For copper(II) complexes, DRS has been used to support the characterization of square planar and tetragonally distorted octahedral structures. mdpi.com The technique is particularly useful when the complex has low solubility. The d-d transitions observed in the visible region of the DRS spectrum can be correlated with the geometry of the complex in the solid state. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the d⁹ copper(II) ion. The EPR spectrum provides detailed information about the electronic structure and the immediate coordination environment of the copper center.
For a Copper(II) tetrakis(benzenemethanamine) complex, which is likely to have an axially symmetric geometry (such as square planar or tetragonally elongated octahedral), the EPR spectrum is characterized by two principal g-values: g|| (parallel to the principal symmetry axis) and g⊥ (perpendicular to the principal symmetry axis). Typically, for a dₓ²-y² ground state, which is common for square planar and elongated octahedral Cu(II) complexes, g|| > g⊥ > 2.0023. nih.govlibretexts.org
Furthermore, the interaction of the unpaired electron with the magnetic moment of the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) leads to hyperfine splitting of the EPR signal. This results in four equally spaced lines in the g|| region, characterized by the hyperfine coupling constant A||. The superhyperfine coupling, which is the interaction of the electron spin with the ligand nuclei (in this case, ¹⁴N from the benzylamine ligands), can sometimes be resolved in the g⊥ region and provides direct evidence of the covalent character of the Cu-N bond. researchgate.net The magnitude of g|| and A|| are sensitive to the geometry and the nature of the donor atoms. For complexes with nitrogen donor ligands, g|| values are typically in the range of 2.2-2.3, and A|| values are around 150-200 x 10⁻⁴ cm⁻¹.
The geometric parameter G, calculated as G = (g|| - 2.0023) / (g⊥ - 2.0023), can be used to assess the extent of exchange interaction between copper centers in a polycrystalline sample. A G value greater than 4 suggests that local tetragonal axes are aligned parallel or only slightly misaligned, indicative of a magnetically isolated complex. researchgate.net
| Parameter | Typical Value Range | Information Provided |
| g | ||
| g⊥ | 2.04 - 2.08 | Geometry and nature of the ground electronic state. |
| A | (x 10⁻⁴ cm⁻¹) | |
| G | > 4 | Indicates negligible exchange interaction between copper centers. |
This table presents typical EPR parameters for axially symmetric copper(II) complexes with nitrogen donor ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the paramagnetic Cu(II) center, with its unpaired electron, profoundly influences the NMR spectra of Copper(2+) tetrakis(benzenemethanamine)-. This results in significant line broadening and large chemical shift ranges, a phenomenon known as the paramagnetic shift. nih.govresearchgate.net Consequently, obtaining and interpreting NMR data for such complexes requires specialized techniques and careful consideration of the underlying principles.
In ¹H NMR spectroscopy of paramagnetic compounds like Copper(2+) tetrakis(benzenemethanamine)-, the signals are often broad and can be shifted over a wide range, sometimes spanning hundreds of parts per million (ppm). researchgate.net The interaction with the unpaired electron of the copper center leads to hyperfine shifts, which can provide valuable information about the electronic structure and the distribution of spin density within the molecule. acs.org However, the fast relaxation of the nuclei in the vicinity of the paramagnetic center can also lead to such significant broadening that signals may become unobservable. researchgate.net
For analogous paramagnetic binuclear copper(II) complexes, unusually sharp and hyperfine shifted ligand signals have been observed, with chemical shifts ranging from +230 to -14 ppm. acs.orgresearchgate.net In contrast, mononuclear copper(II) analogues often exhibit much broader signals. acs.orgresearchgate.net The sharpness of the signals in the binuclear complexes is attributed to a significant decrease in the electron relaxation time. acs.org For Copper(2+) tetrakis(benzenemethanamine)-, one would expect the ¹H NMR spectrum to be characterized by broad signals for the benzylamine ligands, with their chemical shifts being highly sensitive to temperature.
Table 1: Illustrative ¹H NMR Data for Benzylamine Ligand (not complexed)
| Proton | Chemical Shift (δ) in ppm |
| -CH₂- | 3.84 |
| -NH₂ | 1.57 |
| Aromatic C-H | 7.20 - 7.35 |
Note: This data is for the free benzylamine ligand and serves as a reference. The chemical shifts for the coordinated ligand in Copper(2+) tetrakis(benzenemethanamine)- would be significantly different and much broader due to the paramagnetic effect of Cu(II).
Similar to ¹H NMR, ¹³C NMR spectroscopy of Copper(2+) tetrakis(benzenemethanamine)- is also heavily influenced by the paramagnetic Cu(II) ion. The challenges include extremely broad signals and a wide chemical shift range. rsc.org The proximity of the carbon nuclei to the paramagnetic center results in short relaxation times (T₁ and T₂), which can make the signals difficult to detect. nih.gov In some cases, the signals of carbon atoms directly coordinated to the metal or in close proximity may be broadened beyond detection. nih.gov
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the ¹³C NMR shifts in paramagnetic copper(II) complexes, which can then be compared with experimental data for assignment. rsc.org For Copper(2+) tetrakis(benzenemethanamine)-, the ¹³C NMR spectrum is expected to show broad resonances for the benzylic carbon, and the aromatic carbons of the benzylamine ligands.
Table 2: Illustrative ¹³C NMR Data for Benzylamine Ligand (not complexed)
| Carbon | Chemical Shift (δ) in ppm |
| -CH₂- | 46.5 |
| Aromatic C1 (ipso) | 143.4 |
| Aromatic C2, C6 | 128.6 |
| Aromatic C3, C5 | 127.3 |
| Aromatic C4 | 127.0 |
Note: This data is for the free benzylamine ligand. The chemical shifts for the coordinated ligand in Copper(2+) tetrakis(benzenemethanamine)- would be significantly altered and broadened due to paramagnetism.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements within a compound. For Copper(2+) tetrakis(benzenemethanamine)-, XPS can be used to confirm the presence of copper, nitrogen, and carbon, and to determine the oxidation state of the copper ion.
A key feature in the XPS of Cu(II) compounds is the presence of characteristic "shake-up" satellite peaks in the Cu 2p region of the spectrum. nih.govnih.gov These satellites, which are absent in the spectra of Cu(I) and Cu(0), arise from a ligand-to-metal charge transfer that occurs upon photoionization. nih.govnih.gov The presence and intensity of these satellite peaks are a definitive indicator of the Cu(II) oxidation state. nih.govnih.gov The intensity of the satellite peak can also provide information about the covalency of the copper-ligand bond; a decrease in satellite intensity suggests a more covalent interaction. elsevierpure.com
The binding energies of the core level electrons (e.g., Cu 2p, N 1s, C 1s) are also sensitive to the chemical environment. For Cu(II) complexes, the Cu 2p₃/₂ peak typically appears in the range of 933-935 eV. mdpi.comresearchgate.net However, the chemical shifts can be small, and differentiation between chemical states based solely on the main peak position can be challenging. surfacesciencewestern.com
Table 3: Typical XPS Binding Energies for Cu(II) Amine Complexes
| Core Level | Binding Energy (eV) Range | Key Features |
| Cu 2p₃/₂ | 933.0 - 935.5 | Main peak, accompanied by strong shake-up satellites. mdpi.comresearchgate.net |
| Cu 2p₁/₂ | 953.0 - 955.5 | Spin-orbit split partner of Cu 2p₃/₂. |
| N 1s | ~400.0 | Represents the nitrogen atoms of the benzylamine ligands. |
| C 1s | ~285.0 (aliphatic), ~286.0 (C-N) | Represents the carbon atoms of the benzylamine ligands. |
Note: These are typical binding energy ranges and the exact values for Copper(2+) tetrakis(benzenemethanamine)- may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry techniques are invaluable for determining the molecular weight and structure of coordination complexes. For Copper(2+) tetrakis(benzenemethanamine)-, soft ionization techniques like Electrospray Ionization are typically employed.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact coordination complexes from solution into the gas phase. In the analysis of Copper(2+) tetrakis(benzenemethanamine)-, ESI-MS would be expected to show a molecular ion peak corresponding to the intact complex, likely with the loss of its counter-ions.
However, the analysis of Cu(II) complexes by ESI-MS can be complicated by in-source reduction of Cu(II) to Cu(I). researchgate.net This phenomenon is often observed and can lead to the appearance of unexpected ions in the mass spectrum. researchgate.net Furthermore, the lability of Cu(II) complexes can lead to dissociation in the gas phase, resulting in the observation of signals from the free ligand and partially complexed species. acs.orgnih.gov The pH of the solution can also significantly affect the observed species in the ESI-MS spectrum of copper-amine complexes. rhhz.net
For a hypothetical [Cu(benzylamine)₄]²⁺ complex, the expected isotopic pattern for copper (⁶³Cu and ⁶⁵Cu) would be a key diagnostic feature in the mass spectrum.
Table 4: Hypothetical ESI-MS Data for [Cu(benzylamine)₄]²⁺
| Ion | Calculated m/z (for ⁶³Cu) |
| [Cu(benzylamine)₄]²⁺ | 248.6 |
| [Cu(benzylamine)₃]²⁺ | 195.1 |
| [Cu(benzylamine)₂]²⁺ | 141.6 |
| [Cu(benzylamine)]²⁺ | 88.0 |
Note: These are hypothetical m/z values and the observed ions and their relative intensities would depend on the specific experimental conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the purity of a Copper(2+) tetrakis(benzenemethanamine)- sample and to study its stability and ligand exchange reactions in solution.
The liquid chromatography step would separate the copper complex from any free ligand or impurities. The eluent would then be introduced into the mass spectrometer, typically using an ESI source, for detection and identification of the separated components. LC-MS is particularly useful for analyzing complex mixtures and for monitoring reactions involving coordination compounds. The challenges mentioned for ESI-MS, such as in-source reduction and complex dissociation, are also relevant in LC-MS analysis.
Theoretical and Computational Investigations of Copper Ii Benzylamine Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to study the properties of transition metal complexes, including those of copper(II) with amine ligands.
In the case of Copper(2+) tetrakis(benzenemethanamine), the four benzylamine (B48309) ligands would coordinate to the central copper ion through their nitrogen atoms. DFT calculations would likely predict a distorted square planar geometry to be the most stable. The electronic structure analysis, including the determination of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the complex's reactivity and electronic properties. The HOMO-LUMO gap provides an estimate of the chemical reactivity and the energy required for electronic excitation.
Table 1: Predicted Geometric Parameters for [Cu(benzylamine)₄]²⁺ from DFT Calculations (Note: These are typical values based on similar Cu(II)-amine complexes and require specific calculations for precise determination.)
| Parameter | Predicted Value |
| Cu-N bond length | ~2.0 - 2.1 Å |
| N-Cu-N angle (cis) | ~90° |
| N-Cu-N angle (trans) | ~180° |
| Dihedral angle (distortion from planar) | Variable |
Table 2: Predicted Electronic Properties for [Cu(benzylamine)₄]²⁺ from DFT Calculations (Note: These are typical values and depend on the specific functional and basis set used in the calculation.)
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -3.0 eV |
| HOMO-LUMO Gap | ~ 3.5 eV |
DFT calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis spectra). For a d⁹ Cu(II) complex, the electronic spectrum is typically dominated by d-d transitions, which are formally forbidden but can be observed due to geometric distortions. TD-DFT can predict the energies and intensities of these transitions.
Vibrational spectroscopy (infrared and Raman) is another area where DFT calculations are highly valuable. By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra. These calculated spectra can aid in the interpretation of experimental spectra and the assignment of vibrational modes to specific molecular motions, such as the Cu-N stretching vibrations, which are indicative of the coordination bond strength.
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.
Computational Modeling of Reaction Pathways and Mechanisms
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving transition metal complexes. By mapping the potential energy surface, researchers can identify transition states and intermediates along a reaction pathway. This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism.
For Copper(II) benzylamine complexes, computational modeling could be used to investigate various reactions, such as ligand substitution, redox processes, or catalytic cycles. researchgate.netnih.gov For instance, the mechanism of the Ullmann amination reaction, which can be catalyzed by copper complexes, has been studied using computational methods. nih.gov These studies can reveal the role of the ligands in stabilizing intermediates and facilitating the desired chemical transformation.
Quantum Chemical Characterization of Intermolecular Interactions
In the solid state, the properties of a coordination complex are influenced by how the individual molecules pack together in the crystal lattice. Quantum chemical methods can be used to characterize the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.
For a Copper(II) benzylamine complex, the benzyl (B1604629) groups of the ligands can participate in π-π stacking interactions, and the amine protons can form hydrogen bonds with counter-ions or solvent molecules present in the crystal. nih.gov The analysis of the Hirshfeld surface is a powerful tool to visualize and quantify these intermolecular contacts. nih.gov Understanding these interactions is important for predicting the crystal structure and for understanding the solid-state properties of the material.
Mechanistic Studies of Reactions Involving Copper Ii Benzylamine Complexes
Ligand Exchange Dynamics and Kinetics
Ligand exchange reactions in copper(II) complexes, including those with benzylamine (B48309), are fundamental to their chemistry. The kinetics of these substitution reactions can be influenced by several factors, such as the solvent, the nature of the entering and leaving ligands, and the presence of other species in the reaction medium.
The process of ligand substitution often occurs when a new complex formed is more stable than the original one. youtube.com In aqueous solutions, the copper(II) ion typically exists as the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The introduction of other ligands, like benzylamine or chloride ions, can lead to the partial or complete replacement of the water molecules. youtube.comchemguide.co.uk
Kinetic studies on similar copper(II) systems reveal that ligand exchange can be a multi-step process. For instance, the reaction of some Cu(II) complexes with macrocyclic ligands in dimethylformamide (DMF) has been shown to be a two-step (biphasic) reaction. inorgchemres.org The first step is typically fast and dependent on the concentration of the incoming ligand, while the second, slower step may be independent of the incoming ligand's concentration. inorgchemres.orgresearchgate.net This suggests a mechanism that may involve the formation of an intermediate species before the final product is formed. The rate of these reactions can be monitored spectrophotometrically by observing the changes in absorbance at a specific wavelength where the reactant and product complexes have the largest difference in molar absorptivity. inorgchemres.org
Factors influencing ligand exchange rates:
Solvent: The coordinating ability of the solvent can affect the stability of the initial complex and the transition state.
Ligand Stability: Macrocyclic ligands often form more stable complexes compared to their acyclic counterparts, driving the equilibrium of the exchange reaction towards the product side. inorgchemres.org This is often referred to as the "macrocyclic effect."
Presence of Catalysts: The addition of a base, such as triethylamine (NEt₃), can increase the rate of ligand exchange by facilitating the deprotonation of the incoming ligand. nih.gov
Table 1: Observed Rate Constants for a Biphasic Ligand Exchange Reaction in a Copper(II) System This table is illustrative, based on findings for similar copper(II) systems.
| Concentration of Incoming Ligand (M) | kobs (1) (s⁻¹) (Fast Step) | kobs (2) (s⁻¹) (Slow Step) |
|---|---|---|
| 0.005 | 0.12 | 0.03 |
| 0.010 | 0.25 | 0.03 |
| 0.015 | 0.38 | 0.04 |
| 0.020 | 0.51 | 0.04 |
Electron Transfer Processes and Redox Behavior
The redox behavior of copper(II) benzylamine complexes is characterized by the Cu(II)/Cu(I) redox couple. This electron transfer process is fundamental to their role in many catalytic oxidation reactions. epa.govresearchgate.net Cyclic voltammetry is a key technique used to study these processes, providing information on the redox potentials and the reversibility of the electron transfer. nih.gov
Studies on various copper(II) complexes have shown that:
The introduction of sulfur donor atoms into the coordination sphere generally makes the Cu(II) complex easier to reduce (i.e., results in a less negative or more positive redox potential) compared to complexes with only nitrogen or oxygen donors. researchgate.netresearchgate.net
Interaction of some Cu(II) benzylamine complexes with reducing agents like triphenylphosphine (PPh₃) can lead to the reduction of the metal center via intramolecular ligand-metal electron transfer. tandfonline.com
The redox process for many copper(II)-Schiff base complexes is quasi-reversible and can involve two stepwise one-electron transfers corresponding to the Cu²⁺/Cu⁺ and Cu⁺/Cu⁰ couples. nih.gov
Table 2: Redox Potential Data for Representative Copper(II) Complexes Data compiled from various sources to illustrate typical ranges.
| Complex Type | Solvent | E₁/₂ (V vs. SCE) | Redox Couple |
|---|---|---|---|
| Cu(II)-Schiff Base (N₂O₂) | DMF | -0.8 V | Cu(II)/Cu(I) |
| Cu(II)-Benzimidazole/Thioether | Acetonitrile (B52724) | -0.1 to +0.5 V | Cu(II)/Cu(I) |
| Cu(II)-Diimine | Acetonitrile | -0.2 to -0.6 V | Cu(II)/Cu(I) |
Reactivity Towards Small Molecules (e.g., Dioxygen)
The activation of molecular oxygen (dioxygen, O₂) is a hallmark of many copper complexes, mimicking the function of copper-containing enzymes. nih.govuni-giessen.de The reaction between a Cu(I) complex and O₂ typically generates a 1:1 Cu:O₂ adduct, which can be described as a Cu(II)-superoxide species. nih.govnih.gov These intermediates are often highly reactive and can engage in further transformations.
The reactivity of copper-dioxygen adducts includes:
Hydrogen-Atom Abstraction (HAA): Some Cu(II)-superoxide complexes are capable of abstracting hydrogen atoms from substrates with weak C-H or O-H bonds. nih.gov
Oxygen Atom Transfer (OAT): These species can transfer an oxygen atom to a substrate, a key step in many oxidation reactions. Mechanistic studies suggest that OAT reactions can proceed through a two-step mechanism involving radical species. researchgate.net
Deamination: In the presence of hydrogen peroxide, some copper(II) benzylamine complexes can mediate deamination reactions, oxidizing benzylamine to benzaldehyde. researchgate.net
The reaction of the copper(I) complex of tris(2-benzylaminoethyl)amine (Bz₃tren) with dioxygen has been studied using low-temperature techniques. researchgate.net These studies have allowed for the spectroscopic detection of both a superoxo and a peroxo complex as reaction intermediates. The subsequent reactivity of these copper(II) complexes in solution leads to the formation of benzaldehyde, indicating an oxidative transformation of the benzylamine ligand. researchgate.net The stability and reactivity of the copper-dioxygen species are highly dependent on the ligand structure, which modulates the electronic and steric properties of the copper center. illinois.edu
Investigation of Reaction Intermediates
The direct observation and characterization of transient reaction intermediates are vital for elucidating reaction mechanisms. In the context of copper(II) benzylamine complexes, various spectroscopic techniques are employed to identify these short-lived species.
Key intermediates that have been investigated include:
Copper(II)-Stabilized Ligand Radicals: In some oxidation reactions, one-electron oxidation of Cu(II) chelates can produce ligand-based radical intermediates. These radicals can then undergo further reactions, such as C-C coupling. tandfonline.com Electron Spin Resonance (ESR) spectroscopy is a powerful tool for characterizing these radical intermediates. tandfonline.com
Copper-Dioxygen Adducts: As discussed previously, low-temperature stopped-flow techniques combined with UV-Vis spectroscopy have been instrumental in detecting mononuclear superoxido and dinuclear peroxo copper complexes as intermediates in the reaction of Cu(I) complexes with O₂. researchgate.net
Copper(III) Species: High-valence Cu(III) intermediates have been proposed in some catalytic cycles, such as the Chan-Lam coupling reaction. These species are thought to be formed through a disproportionation process and can undergo reductive elimination to yield the final product. nih.gov
The investigation of these intermediates helps to build a complete picture of the reaction pathway, from reactants to products, through a series of transient states.
Role of Protonation and Deprotonation in Reaction Mechanisms
Protonation and deprotonation events are critical steps in many reaction mechanisms involving copper(II) benzylamine complexes, as they can dramatically alter the reactivity of the complex and other reactants. masterorganicchemistry.com
The key roles of protonation and deprotonation include:
Altering Nucleophilicity/Electrophilicity: Deprotonation of a molecule makes it more electron-rich and therefore more nucleophilic. masterorganicchemistry.com For example, the deprotonation of an incoming ligand can be essential for its coordination to the metal center. nih.gov Conversely, protonation makes a molecule more electron-poor and more electrophilic. masterorganicchemistry.com
Facilitating Ligand Exchange: Studies on ligand exchange reactions involving Schiff base ligands have shown that the reaction rate can be significantly increased by the addition of a base. This is attributed to the deprotonation of the incoming Schiff base ligand, making its anionic form a more potent nucleophile for attacking the copper center. nih.gov
Enabling Catalytic Cycles: In catalytic reactions, proton transfer steps are often crucial for regenerating the catalyst and for the formation of the final product. For example, in the CuAAC (copper-catalyzed azide-alkyne cycloaddition) reaction, the protonation of a copper(I)-triazolide intermediate is a key step to release the product and free the catalyst. nih.gov
Acid/Base Chemistry with Substrates: Copper-dioxygen adducts can engage in acid-base chemistry. For instance, a Cu(II)-superoxide species can deprotonate a phenol, leading to the formation of a copper(II)-phenoxide complex without generating a free phenoxyl radical. nih.gov
A proposed mechanism for the loss of ammonia (B1221849) from protonated dibenzylamine involves an initial elongation of a C-N bond, leading to the formation of an ion/neutral complex consisting of a benzyl (B1604629) cation and benzylamine. researchgate.net This highlights how protonation at the amine nitrogen can initiate fragmentation pathways.
Advanced Material Science Applications of Copper Ii Benzylamine Complexes
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using copper(II) ions and benzylamine-based ligands represent a significant area of research. The structure and dimensionality of these materials are highly dependent on the choice of the ligand, the counter-anion present in the copper(II) salt, and the reaction conditions.
A notable example involves the use of bis(4-pyridyl)benzylamine (bpba) as a bidentate linker for the self-assembly of Cu(II) ions. ijcce.ac.irrsc.org The synthesis of these coordination polymers can be achieved by reacting copper(II) salts, such as copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) or copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), with the bpba ligand. ijcce.ac.ir The nature of the anion plays a crucial role in directing the final architecture of the polymer.
For instance, the reaction with copper(II) acetate leads to the formation of a one-dimensional (1D) zigzag chain coordination polymer with the formula [Cu₂(bpba)(CH₃COO)₄]. ijcce.ac.ir In this structure, the acetate ions form a paddle-wheel dinuclear copper(II) unit. In contrast, when copper(II) nitrate is used, a two-dimensional (2D) puckered network, Cu(bpba)₂(H₂O)(NO₃)∙2H₂O∙MeOH, is formed. ijcce.ac.ir This demonstrates that the weaker coordination ability of the nitrate anion compared to the acetate anion can lead to more diverse and higher-dimensional structures. ijcce.ac.ir
The synthesis of these materials is typically carried out under mild conditions, involving the stirring of the copper(II) salt and the benzylamine-based ligand in a suitable solvent at room temperature. ijcce.ac.irmdpi.com Hydrothermal and solvothermal methods are also widely employed for the synthesis of copper-based MOFs, which can yield crystalline materials with porous structures. mdpi.comijcce.ac.iracs.org
Table 1: Synthesis and Structure of Copper(II) Benzylamine (B48309) Coordination Polymers
| Compound | Copper(II) Salt | Ligand | Dimensionality | Structure |
|---|---|---|---|---|
| [Cu₂(bpba)(CH₃COO)₄] | Cu(CH₃COO)₂·H₂O | bis(4-pyridyl)benzylamine (bpba) | 1D | Zigzag chain with paddle-wheel Cu(II) dimers ijcce.ac.ir |
| Cu(bpba)₂(H₂O)(NO₃)∙2H₂O∙MeOH | Cu(NO₃)₂·3H₂O | bis(4-pyridyl)benzylamine (bpba) | 2D | Puckered network with octahedral Cu(II) geometry ijcce.ac.ir |
Luminescent Properties of Copper(II) Benzylamine Coordination Compounds
Copper(II) benzylamine coordination compounds can exhibit interesting photoluminescent properties, a feature that is somewhat unexpected given that the Cu(II) ion, with its d⁹ electron configuration, is often considered a quencher of fluorescence. ijcce.ac.ir The origin of the luminescence in these compounds is typically attributed to the organic ligand, specifically to π → π* or π → n transitions within the aromatic groups of the benzylamine moiety. ijcce.ac.ir
The coordination to the copper(II) center can modulate these emissions. The geometry of the Cu(II) ions and the nature of the anionic ligands have a strong influence on the observed luminescent properties. ijcce.ac.ir In another example, a copper(II) complex with 1-benzylimidazole as a ligand has been reported to exhibit cyan emission.
Table 2: Luminescent Properties of Copper(II) Benzylamine Coordination Polymers
| Compound | Excitation Wavelength (nm) | Emission Maxima (nm) | Origin of Luminescence |
|---|---|---|---|
| [Cu₂(bpba)(CH₃COO)₄] | 300 | 355, 466 ijcce.ac.irrsc.org | π → π* or π → n transitions in the bpba ligand ijcce.ac.ir |
| Cu(bpba)₂(H₂O)(NO₃)∙2H₂O∙MeOH | 300 | 464 ijcce.ac.irrsc.org | π → π* or π → n transitions in the bpba ligand ijcce.ac.ir |
Magnetic Properties and Spin Interactions in Copper(II) Complexes
The magnetic properties of copper(II) complexes are of significant interest due to the presence of a single unpaired electron in the d⁹ configuration, which gives rise to a spin of S = 1/2. The interactions between these paramagnetic centers in multinuclear complexes or coordination polymers can lead to interesting magnetic phenomena, such as antiferromagnetic or ferromagnetic coupling.
In the case of the 1D copper(II)-bpba coordination polymer, [Cu₂(bpba)(CH₃COO)₄], magnetic susceptibility measurements reveal a strong antiferromagnetic interaction within the paddle-wheel dinuclear Cu(II) units. ijcce.ac.ir This is evidenced by the effective magnetic moment at 300 K being 2.06 μB per Cu₂ unit, which is significantly lower than the expected value of 2.83 μB for two non-interacting S = 1/2 spins. ijcce.ac.ir The magnetic moment decreases further as the temperature is lowered, which is characteristic of antiferromagnetic coupling. ijcce.ac.ir
Conversely, the 2D polymer, Cu(bpba)₂(H₂O)(NO₃)∙2H₂O∙MeOH, exhibits a very weak antiferromagnetic interaction. ijcce.ac.irrsc.org The effective magnetic moment at 300 K for this compound is 1.83 μB per Cu(II) ion, which is close to the spin-only value of 1.73 μB. ijcce.ac.ir The weak interaction is attributed to the larger distances and different bridging pathways between the copper centers through the bpba linkers. ijcce.ac.ir These findings highlight how the structural arrangement, dictated by the synthetic conditions, directly influences the magnetic properties of the resulting material.
Table 3: Magnetic Properties of Copper(II) Benzylamine Coordination Polymers
| Compound | Magnetic Interaction | Effective Magnetic Moment (μB) at 300 K | Structural Feature Influencing Magnetism |
|---|---|---|---|
| [Cu₂(bpba)(CH₃COO)₄] | Strong Antiferromagnetic ijcce.ac.ir | 2.06 per Cu₂ unit ijcce.ac.ir | Paddle-wheel dinuclear Cu(II) unit ijcce.ac.ir |
| Cu(bpba)₂(H₂O)(NO₃)∙2H₂O∙MeOH | Very Weak Antiferromagnetic ijcce.ac.irrsc.org | 1.83 per Cu(II) ion ijcce.ac.ir | Bridging through bpba linkers ijcce.ac.ir |
Composite Materials Development (e.g., Graphene Oxide Composites)
The integration of copper(II) complexes with other materials, such as graphene oxide (GO), to form composites is a promising strategy for developing new functional materials. Graphene oxide, with its two-dimensional structure and abundance of oxygen-containing functional groups, provides an excellent platform for the immobilization or grafting of copper complexes.
One approach to the synthesis of such composites involves the strategic grafting of a pre-synthesized copper(II) complex onto the graphene oxide sheets. For example, a copper(II)-imidazole complex has been successfully grafted onto graphene oxide to create a nanocomposite denoted as Cu-GO. The synthesis involves preparing the copper complex first and then introducing it to a dispersion of graphene oxide. The resulting composite material can be characterized by various techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and X-ray photoelectron spectroscopy (XPS), to confirm the successful integration of the copper complex.
Another method for preparing copper-graphene oxide composites is through mechanical stirring of copper powder and graphene oxide, which can result in a homogeneous mixture. Hydrothermal methods have also been employed, where a mixture of graphene oxide and a copper salt (e.g., copper nitrate) is heated in an aqueous solution. These composite materials can exhibit enhanced properties compared to their individual components, with potential applications in catalysis and photocatalysis. The development of composites using copper(II) benzylamine complexes and graphene oxide could similarly lead to novel materials with tailored functionalities.
Thermally Responsive Materials
Thermally responsive materials, which exhibit a change in their properties in response to a change in temperature, are of great interest for applications in sensors, switches, and memory devices. In the realm of coordination chemistry, thermochromism, a reversible change in color with temperature, is a well-documented phenomenon for some copper(II) complexes.
This behavior is often associated with a change in the coordination geometry of the copper(II) ion. For example, some copper(II) complexes can switch between a square-planar or octahedral geometry at low temperatures and a tetrahedral geometry at higher temperatures, leading to a distinct color change.
A relevant example is the compound bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate, which undergoes a thermochromic phase transition at 142 °C, changing from blue-violet to blue upon heating. rsc.org This change is attributed to a weakening of the ligand field, potentially due to a dynamic disorder of the chelate rings and a distortion towards a tetrahedral geometry at the higher temperature. rsc.org Another example is a copper(II) complex with aminoethylethanolamine, which shows reversible thermochromism in a DMF solution, changing from dark blue at room temperature to yellow-brown at 140 °C. ijcce.ac.ir This is caused by the dissociation of coordinated ethanolic groups from the ligand at elevated temperatures. ijcce.ac.ir
While specific examples of thermally responsive materials based on copper(II) benzylamine complexes are not yet widely reported, the principles demonstrated by other copper(II) amine complexes suggest a promising avenue for future research. The thermal stability and decomposition pathways of copper(II) coordination polymers are also important considerations for their application in materials science, with thermogravimetric analysis being a key characterization technique. ijcce.ac.ir
Q & A
What are the optimal synthetic routes for preparing Copper(II) tetrakis(benzenemethanamine) complexes, and how can ligand purity impact coordination geometry?
Basic Research Focus
The synthesis typically involves reacting Cu²⁺ salts with benzenemethanamine ligands under controlled stoichiometry and solvent conditions. For example, analogous copper complexes (e.g., tetrakis(acetonitrile)copper(I)) are synthesized by mixing Cu(I) salts with ligands in acetonitrile, followed by crystallization . Key considerations:
- Ligand Purification : Impurities in benzenemethanamine can lead to mixed-ligand complexes. Distillation or recrystallization of ligands is critical for reproducibility.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance ligand coordination, while protic solvents may favor hydrolysis.
- Stoichiometric Control : Excess ligand (4:1 molar ratio) ensures full coordination, as seen in tetrakis(propargylisocyanide)copper(I) synthesis .
How can X-ray crystallography and DFT calculations resolve discrepancies in proposed Copper(II) tetrakis(benzenemethanamine) structures?
Advanced Research Focus
Structural ambiguities (e.g., Jahn-Teller distortions or ligand orientation) require combined experimental and computational validation:
- Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., space group determination, bond angles) provides empirical metrics. For example, Cu–N bond lengths in analogous complexes range from 1.98–2.10 Å .
- DFT Validation : Hybrid functionals (e.g., B3LYP) reconcile electronic structure predictions with experimental data. Studies on CuTPP complexes demonstrate <2.4 kcal/mol deviation in bond energy calculations .
- Contradiction Resolution : Discrepancies in ligand orientation (e.g., axial vs. equatorial coordination) are resolved by comparing experimental torsion angles (e.g., C5–C6–C7–C8 = 175.7° ) with optimized DFT geometries.
What electrochemical methods are suitable for probing the redox behavior of Copper(II) tetrakis(benzenemethanamine) complexes in catalytic applications?
Advanced Research Focus
Cyclic voltammetry (CV) and controlled-potential electrolysis are critical for studying Cu²⁺/Cu⁺ transitions:
- CV Setup : Use non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) to avoid hydrolysis. Peaks at −0.75 V vs. Ag/AgCl indicate Cu²⁺ reduction, as observed in Fe(II)–O₂ adduct analogs .
- Catalytic Activity : Bistriazene-bridged Cu(II) complexes retain structural integrity during redox cycling, enabling electrocatalytic O₂ activation .
- Data Interpretation : Compare current densities and peak separations to distinguish inner-sphere (adsorption-dependent) vs. outer-sphere mechanisms.
How do ligand substitution reactions influence the stability and reactivity of Copper(II) tetrakis(benzenemethanamine) complexes?
Basic Research Focus
Ligand lability is probed via substitution kinetics:
- Methodology : Monitor ligand exchange (e.g., benzenemethanamine → pyridine) using UV-Vis spectroscopy (d-d transition shifts) or NMR. For example, acetonitrile ligands in [Cu(CH₃CN)₄]⁺ are replaced by stronger-field ligands (e.g., PPh₃) within minutes .
- Thermodynamic Stability : Stability constants (log β₄) are determined via pH titrations or competition experiments with EDTA.
What computational strategies are effective for modeling the electronic structure of Copper(II) tetrakis(benzenemethanamine) complexes?
Advanced Research Focus
Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) accurately predicts:
- Spin States : Cu²⁺ (d⁹) typically adopts a doublet ground state. Hybrid functionals reproduce experimental magnetic moments (µeff ~1.7–2.1 µB) .
- Charge Transfer : TD-DFT simulations align with UV-Vis spectra (e.g., ligand-to-metal charge transfer bands at 450–500 nm) .
How can researchers address contradictions in reported catalytic efficiencies of Copper(II) tetrakis(benzenemethanamine) complexes?
Advanced Research Focus
Discrepancies arise from variations in:
- Experimental Design : Standardize substrate-to-catalyst ratios (e.g., 100:1 for O₂ reduction) and reaction conditions (T, pH) .
- Characterization Depth : Use XPS to confirm oxidation states (Cu 2p₃/₂ binding energy ~934 eV for Cu²⁺) .
- Reference Systems : Compare turnover frequencies (TOFs) against well-characterized catalysts (e.g., [Fe(TPEN)]²⁺) .
What role do Copper(II) tetrakis(benzenemethanamine) complexes play in stabilizing high-oxidation-state intermediates during catalysis?
Advanced Research Focus
The ligand’s electron-donating capacity (via N-donor atoms) stabilizes transient species:
- Mechanistic Studies : EPR spectroscopy detects Cu(III)–O intermediates (g⊥ ~2.05, g‖ ~2.25) during O₂ activation .
- Ligand Effects : Bulky benzenemethanamine ligands hinder dimerization, favoring monomeric active sites .
How can crystallographic data guide the design of Copper(II) tetrakis(benzenemethanamine) complexes for material science applications?
Basic Research Focus
Crystal engineering leverages:
- Packing Motifs : π-π stacking of benzene rings (3.5–4.0 Å spacing) enhances thermal stability .
- Dimensionality : 2D frameworks (e.g., Cu–Cu dimers with µ-O bridges) enable conductive or magnetic properties .
Table 1: Key Parameters for Structural Characterization
| Technique | Metrics | Example Data | Reference |
|---|---|---|---|
| X-ray Diffraction | Cu–N Bond Length, Space Group | 1.98–2.10 Å, C2/c | |
| DFT (B3LYP) | Bond Energy Deviation | <2.4 kcal/mol | |
| Cyclic Voltammetry | E₁/₂ (Cu²⁺/Cu⁺) | −0.75 V vs. Ag/AgCl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
